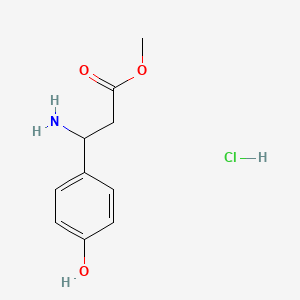

Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride

Description

Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride is a chiral β-amino ester derivative featuring a para-hydroxyphenyl substituent. The compound comprises a propanoate ester backbone with an amino group at the β-position and a 4-hydroxyphenyl ring, which confers unique polarity and hydrogen-bonding capabilities. The hydrochloride salt enhances stability and solubility, making it relevant for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

methyl 3-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCVYGRJXLFPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Reduction of Methyl 3-(4-hydroxyphenyl)propanoate: This involves the reduction of the carboxyl group to an amino group using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Amination of Methyl 3-(4-hydroxyphenyl)propanoate:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like nitric acid (HNO3).

Reduction: The compound can be reduced to form a different amine derivative using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Nitric acid (HNO3), sulfuric acid (H2SO4), and heat.

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), and pressure.

Substitution: Alkyl halides, sodium hydroxide (NaOH), and heat.

Major Products Formed:

Nitro Derivatives: Formed through the oxidation of the amino group.

Amine Derivatives: Formed through the reduction of the nitro group or other functional groups.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: Serves as a building block for synthesizing complex organic molecules.

- Reagent in Chemical Reactions: Used in various reactions due to its unique functional groups.

Biology

- Enzyme Interaction Studies: Investigated for its role in modulating enzyme activity and influencing metabolic pathways.

- Cell Culture Applications: Functions as a buffering agent in cell culture systems, enhancing optimal growth conditions for cells.

Medicine

- Therapeutic Potential: Explored for its effects on neurological disorders and as an intermediate in pharmaceutical synthesis.

- Cancer Research: Exhibits potential biological activities relevant to cancer treatment, with ongoing studies evaluating its mechanisms of action .

Industry

- Production of Fine Chemicals: Utilized in the manufacture of agrochemicals and other industrial products.

Case Studies

-

Biological Activity Investigation:

- A study focused on the compound's inhibitory effects on specific enzymes involved in metabolic disorders, demonstrating its potential as a therapeutic agent.

-

Pharmaceutical Development:

- Research highlighted its role as an intermediate in synthesizing novel drugs targeting neurological conditions, showcasing its versatility in medicinal chemistry.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. Its mechanism of action involves:

Enzyme Inhibition: Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride can inhibit certain enzymes, leading to the modulation of metabolic pathways.

Receptor Binding: It may bind to specific receptors in biological systems, influencing cellular responses and signaling pathways.

Metabolic Pathway Modulation: The compound can alter metabolic pathways by interacting with key enzymes and substrates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs differ primarily in substituent type (e.g., halogen, methoxy, hydroxyl) and position on the phenyl ring. These variations influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison based on evidence from diverse sources.

Substituent Effects on Molecular Properties

Table 1: Key Properties of Methyl 3-Amino-3-(aryl)propanoate Hydrochloride Derivatives

*Molecular weight calculated from formula.

Key Observations:

Substituent Polarity: The 4-hydroxyphenyl group in the target compound is more polar than halogen (F, Cl) or methoxy analogs, enhancing water solubility via hydrogen bonding .

Electron-withdrawing groups (e.g., 4-fluoro in ) may reduce electron density on the phenyl ring, affecting π-π stacking interactions.

Chirality: Enantiomers like (R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate HCl () exhibit distinct pharmacological profiles compared to racemic mixtures, underscoring the importance of stereochemistry in drug design.

Structural Similarity Analysis

provides similarity scores for related compounds:

- Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl: Similarity = 0.91 (meta-methoxy vs. para-hydroxy) .

- Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate HCl: Similarity = 0.94 (additional methoxy reduces similarity to hydroxyl) .

These scores highlight that para-substituted derivatives (e.g., hydroxyl, methoxy) share closer structural alignment than meta-substituted analogs.

Biological Activity

Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amino acid-like structure, which contributes to its biological activity. The compound features a hydroxyl group on the phenyl ring, enhancing its reactivity and potential interactions with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Histone Deacetylases (HDACs) : Studies have shown that certain derivatives of this compound act as potent HDAC inhibitors, which are crucial in regulating gene expression and have implications in cancer treatment. For instance, compounds derived from similar structures demonstrated significant antiproliferative effects on cancer cell lines such as HCT-116 and HeLa, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .

- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells. This was evidenced by nuclear disintegration observed through DAPI staining in treated cells, indicating a loss of DNA integrity typical of apoptotic processes .

- Selective Action on Cancer Cells : Notably, the compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells (e.g., HEK-293), suggesting a targeted therapeutic potential .

Antiproliferative Activity

The antiproliferative effects of this compound have been assessed through various studies:

| Compound | Cell Line | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| 7a | HCT-116 | 0.12 | HDAC Inhibition |

| 7g | HCT-116 | 0.12 | HDAC Inhibition |

| 7d | HCT-116 | 0.81 | HDAC Inhibition |

These findings highlight the compound's potential as an anticancer agent through its ability to inhibit cell growth selectively in malignant cells.

Case Studies

- Study on HeLa Cells : A study demonstrated that methyl derivatives led to significant reductions in cell viability in HeLa cells compared to standard chemotherapy agents like doxorubicin (IC50 = 2.29 μM), underscoring the potential for these compounds in therapeutic applications against cervical cancer .

- Mechanistic Insights : Molecular docking studies revealed that these compounds interact with key proteins involved in cancer progression, specifically targeting HSP90 and TRAP1 pathways. This interaction was associated with enhanced apoptosis and reduced proliferation rates in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.